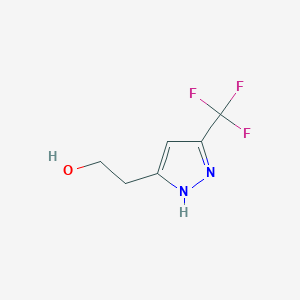
3-Trifluoromethyl-1H-pyrazole-5-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoromethyl-1H-pyrazole-5-ethanol is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethyl group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-1H-pyrazole-5-ethanol typically involves the reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol. The reaction is carried out under nitrogen at room temperature, followed by the addition of sodium hydroxide to complete the synthesis . Another method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, followed by trapping with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Trifluoromethyl-1H-pyrazole-5-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group and ethanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) and lithium reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3-Trifluoromethyl-1H-pyrazole-5-ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Trifluoromethyl-1H-pyrazole-5-ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Trifluoromethyl-1H-pyrazole-5-ethanol is unique due to the presence of both a trifluoromethyl group and an ethanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
185853-95-6 |
|---|---|
Formule moléculaire |
C6H7F3N2O |
Poids moléculaire |
180.13 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanol |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-3-4(1-2-12)10-11-5/h3,12H,1-2H2,(H,10,11) |
Clé InChI |
GCMDQCJNUMKDLW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1C(F)(F)F)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


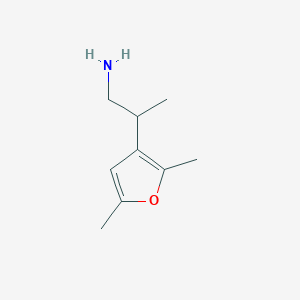
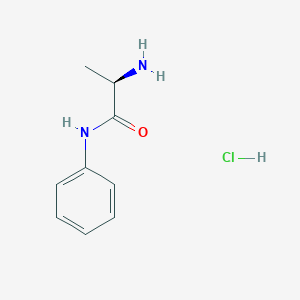
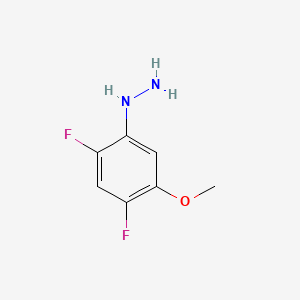

![1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13592151.png)
![O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B13592157.png)
![rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans](/img/structure/B13592163.png)
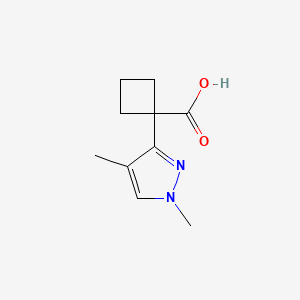
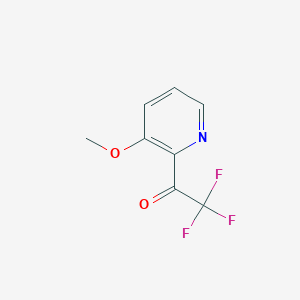

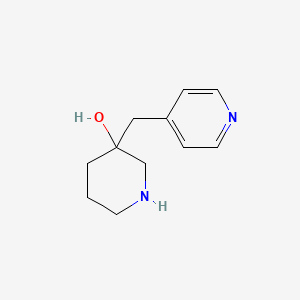

![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid](/img/structure/B13592191.png)

